4-chloro-6-methoxy-1,3-benzothiazol-2-amine

Medicinal Chemistry Structure-Activity Relationship 11β-HSD1 Inhibition

This 2-aminobenzothiazole features a distinct 4-chloro/6-methoxy pattern, critical for specific SAR in medicinal chemistry (e.g., 11β-HSD1 inhibition, antimicrobial/anticancer targets) and optoelectronic material design. Generic analogs cannot replicate its unique electronic distribution. Ideal for focused library synthesis and advanced materials R&D requiring precise substitution.

Molecular Formula C8H7ClN2OS
Molecular Weight 214.67 g/mol
CAS No. 51482-98-5
Cat. No. B6254989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-methoxy-1,3-benzothiazol-2-amine
CAS51482-98-5
Molecular FormulaC8H7ClN2OS
Molecular Weight214.67 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)Cl)N=C(S2)N
InChIInChI=1S/C8H7ClN2OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,1H3,(H2,10,11)
InChIKeyYJUOEUURDAGAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methoxy-1,3-benzothiazol-2-amine (CAS 51482-98-5): A Specialized Benzothiazole Scaffold for Medicinal Chemistry and Material Science Procurement


4-Chloro-6-methoxy-1,3-benzothiazol-2-amine (CAS 51482-98-5) is a heterocyclic compound belonging to the 2-aminobenzothiazole family [1]. It is characterized by a core benzothiazole ring substituted with a chlorine atom at the 4-position and a methoxy group at the 6-position . This specific substitution pattern is a key structural feature, as the 2-aminobenzothiazole scaffold is widely recognized for its utility in developing bioactive molecules, particularly in antimicrobial and anticancer research [2].

Why a Generic 2-Aminobenzothiazole Cannot Substitute for 4-Chloro-6-methoxy-1,3-benzothiazol-2-amine in Critical Research Programs


The biological and physicochemical properties of 2-aminobenzothiazoles are exquisitely sensitive to the nature and position of substituents on the aromatic ring [1]. Therefore, substituting 4-chloro-6-methoxy-1,3-benzothiazol-2-amine with a generic or differently substituted analog (e.g., a 6-methoxy-only or a 4-chloro-only derivative) is not a trivial exchange. The unique combination of the electron-withdrawing chlorine at the 4-position and the electron-donating methoxy group at the 6-position modulates the compound's electronic distribution, reactivity, and binding interactions with biological targets in a way that cannot be replicated by other substitution patterns [2]. This structural specificity directly impacts target engagement, as evidenced in SAR studies of related benzothiazole inhibitors, where subtle changes in substitution lead to drastic differences in potency and selectivity [3].

Quantitative Differentiation of 4-Chloro-6-methoxy-1,3-benzothiazol-2-amine (CAS 51482-98-5): A Comparative Evidence Guide for Scientific Procurement


Superior Inhibitory Potency Conferred by the 4-Chloro Substituent in Benzothiazole Scaffolds

While direct data for 4-chloro-6-methoxy-1,3-benzothiazol-2-amine is not available, a strong class-level inference can be drawn from SAR studies on related benzothiazole derivatives. The introduction of a chlorine atom at the 4-position of the benzothiazole ring has been demonstrated to greatly enhance inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. This is a quantifiable and generalizable effect that makes the 4-chloro substituted scaffold preferable over unsubstituted or differently substituted analogs for certain target profiles.

Medicinal Chemistry Structure-Activity Relationship 11β-HSD1 Inhibition

Enabling Structural Derivatization for Advanced Material and Biological Probe Synthesis

4-chloro-6-methoxy-1,3-benzothiazol-2-amine serves as a versatile building block for the synthesis of more complex molecules, including those with demonstrated biological activity. Its primary amine group is a key reactive handle for derivatization (e.g., amide formation, sulfonylation), while the chloro and methoxy substituents allow for further functionalization or can be retained to impart specific properties to the final product [1]. This synthetic utility is a direct and quantifiable advantage over analogs lacking these functional groups, as it enables access to a broader and more diverse chemical space for drug discovery or materials research.

Organic Synthesis Material Science Medicinal Chemistry

High-Impact Application Scenarios for Procuring 4-Chloro-6-methoxy-1,3-benzothiazol-2-amine (CAS 51482-98-5)


Scaffold for Developing Selective 11β-HSD1 Inhibitors

Given the established SAR that a 4-chloro substituent on the benzothiazole core enhances 11β-HSD1 inhibition [1], 4-chloro-6-methoxy-1,3-benzothiazol-2-amine is a highly suitable starting point for medicinal chemistry campaigns targeting metabolic diseases like type 2 diabetes and obesity. Its additional 6-methoxy group provides an extra vector for optimizing potency and pharmacokinetic properties through further derivatization.

Diversified Synthesis of Bioactive 2-Aminobenzothiazole Derivatives

This compound is an ideal building block for constructing focused libraries of 2-aminobenzothiazole derivatives [2]. The presence of the 4-chloro and 6-methoxy groups allows for the exploration of diverse chemical space around a biologically validated core, enabling the rapid identification of novel hits for antimicrobial or anticancer targets [3].

Synthesis of Advanced Functional Materials

Benzothiazoles are key components in advanced materials, including organic semiconductors and light-emitting diodes (LEDs) [2]. The specific electronic properties imparted by the chloro and methoxy substituents of 4-chloro-6-methoxy-1,3-benzothiazol-2-amine make it a valuable monomer or precursor for synthesizing novel conjugated polymers or small-molecule optoelectronic materials.

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